molecular formula C12H11NO3 B13779946 1-Ethoxy-4-nitronaphthalene CAS No. 91569-62-9

1-Ethoxy-4-nitronaphthalene

Katalognummer: B13779946
CAS-Nummer: 91569-62-9
Molekulargewicht: 217.22 g/mol
InChI-Schlüssel: FPMSZXHIZLTHHY-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-Ethoxy-4-nitronaphthalene is an organic compound with the molecular formula C12H11NO3 It is a derivative of naphthalene, where an ethoxy group (–OCH2CH3) is attached to the first carbon and a nitro group (–NO2) is attached to the fourth carbon of the naphthalene ring

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: 1-Ethoxy-4-nitronaphthalene can be synthesized through the nitration of 1-ethoxynaphthalene. The nitration process typically involves the use of a nitrating agent such as nitric acid (HNO3) in the presence of sulfuric acid (H2SO4) as a catalyst. The reaction is carried out under controlled temperature conditions to ensure the selective formation of the nitro compound.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to maintain consistent reaction conditions and improve yield. The use of solid acid catalysts, such as sulfated zirconia (SO42−/ZrO2), can enhance the efficiency of the nitration process and reduce the generation of by-products .

Analyse Chemischer Reaktionen

Types of Reactions: 1-Ethoxy-4-nitronaphthalene undergoes various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group (–NH2) using reducing agents such as hydrogen gas (H2) in the presence of a metal catalyst like palladium on carbon (Pd/C).

    Substitution: The ethoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Reduction: Hydrogen gas (H2) and palladium on carbon (Pd/C) catalyst.

    Substitution: Nucleophiles such as halides (e.g., NaI) in polar aprotic solvents like dimethyl sulfoxide (DMSO).

Major Products:

    Reduction: 1-Ethoxy-4-aminonaphthalene.

    Substitution: Various substituted naphthalene derivatives depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

1-Ethoxy-4-nitronaphthalene has several applications in scientific research:

Wirkmechanismus

The mechanism by which 1-ethoxy-4-nitronaphthalene exerts its effects involves the interaction of its nitro group with various molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biochemical effects. The ethoxy group may also influence the compound’s solubility and reactivity, affecting its overall biological activity .

Vergleich Mit ähnlichen Verbindungen

    1-Nitronaphthalene: Similar structure but lacks the ethoxy group.

    1-Methoxy-4-nitronaphthalene: Contains a methoxy group (–OCH3) instead of an ethoxy group.

Uniqueness: 1-Ethoxy-4-nitronaphthalene is unique due to the presence of both the ethoxy and nitro groups, which confer distinct chemical and physical properties. The ethoxy group increases the compound’s lipophilicity compared to its methoxy counterpart, potentially affecting its biological interactions and applications .

Eigenschaften

CAS-Nummer

91569-62-9

Molekularformel

C12H11NO3

Molekulargewicht

217.22 g/mol

IUPAC-Name

1-ethoxy-4-nitronaphthalene

InChI

InChI=1S/C12H11NO3/c1-2-16-12-8-7-11(13(14)15)9-5-3-4-6-10(9)12/h3-8H,2H2,1H3

InChI-Schlüssel

FPMSZXHIZLTHHY-UHFFFAOYSA-N

Kanonische SMILES

CCOC1=CC=C(C2=CC=CC=C21)[N+](=O)[O-]

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.